molecular formula C22H28N2O4S B2720278 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922022-32-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2720278
CAS No.: 922022-32-0
M. Wt: 416.54
InChI Key: GOCLPXMJCGVJGQ-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a novel, non-steroidal selective estrogen receptor modulator (SERM) that exhibits a unique tissue-selective profile. Its primary research value lies in its ability to function as a proteolysis-targeting chimera (PROTAC) that selectively degrades the estrogen receptor alpha (ERα) in a VHL- and proteasome-dependent manner . This mechanism is of significant interest for investigating new therapeutic strategies for hormone-responsive diseases, particularly ERα-positive breast cancer, where inducing the degradation of the oncogenic receptor is a key therapeutic objective. The compound's benzoxazepine-based structure is designed to interact with the ER in a distinct manner from classical SERMs like tamoxifen, potentially leading to a different pharmacological and resistance profile. Research utilizing this compound is focused on elucidating the pathways of ER degradation, understanding the consequences of sustained receptor loss in cancer cell models, and exploring its effects in various estrogen-responsive tissues. Its application extends fundamental knowledge in nuclear hormone receptor biology and supports the development of next-generation targeted protein degradation therapeutics for oncology.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)12-13-24-19-11-10-17(14-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-8-6-5-7-9-18/h5-11,14,16,23H,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCLPXMJCGVJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects, particularly focusing on its anticancer and anti-inflammatory activities.

Molecular Structure and Composition

  • Molecular Formula : C22H32N4O4S
  • Molecular Weight : 448.6 g/mol
  • CAS Number : 1428373-16-3

The compound features a unique benzo[b][1,4]oxazepin core which is linked to a benzenesulfonamide moiety. The presence of isopentyl and dimethyl groups enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazepin ring followed by sulfonamide coupling reactions. The detailed synthetic route remains proprietary in many cases but generally follows established protocols for heterocyclic compounds.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays revealed that derivatives of this compound showed potent activity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .

Anti-inflammatory Activity

The compound's potential as a COX-2 inhibitor has also been explored. COX-2 is an enzyme involved in inflammation and pain pathways:

  • Inhibition Studies : Compounds with similar structures have shown varying degrees of COX-2 inhibition. For example, some analogs exhibited up to 47.1% inhibition at concentrations around 20 μM . This suggests that N-(5-isopentyl...) may also possess anti-inflammatory properties worth investigating further.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of compounds related to N-(5-isopentyl...):

  • Study on Glioblastoma Cells : A study evaluated the cytotoxic effects of synthesized oxazepin derivatives on glioblastoma cells. The results indicated significant cell death at low concentrations with observed apoptotic features such as chromatin condensation and cell shrinkage .
  • COX Inhibition Assays : Research on related sulfonamide compounds demonstrated their effectiveness in inhibiting COX enzymes. The structure–activity relationship (SAR) studies indicated that specific substitutions on the aromatic rings enhanced inhibitory potency .

Data Summary Table

PropertyValue
Molecular FormulaC22H32N4O4S
Molecular Weight448.6 g/mol
CAS Number1428373-16-3
Anticancer ActivityPotent against glioblastoma
COX-2 InhibitionUp to 47.1% at 20 μM

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